molecular formula C25H21Cl2NO4 B8179212 Fmoc-2,5-dichloro-L-homophenylalanine

Fmoc-2,5-dichloro-L-homophenylalanine

Cat. No.: B8179212
M. Wt: 470.3 g/mol
InChI Key: UOCBTSHHSQSHBI-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-2,5-dichloro-L-homophenylalanine: is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,5-dichloro-L-homophenylalanine typically involves the protection of the amino group of 2,5-dichloro-L-homophenylalanine with the Fmoc group. This can be achieved through the reaction of 2,5-dichloro-L-homophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Fmoc-2,5-dichloro-L-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-2,5-dichloro-L-homophenylalanine is used in the synthesis of peptides and peptidomimetics. Its unique structure allows for the incorporation of dichlorophenyl groups into peptides, which can enhance their stability and biological activity .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The dichlorophenyl group can act as a probe for investigating the binding sites of proteins and enzymes .

Medicine: The incorporation of 2,5-dichloro-L-homophenylalanine into peptides can improve their pharmacokinetic properties and resistance to enzymatic degradation .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of advanced materials and polymers .

Mechanism of Action

The mechanism of action of Fmoc-2,5-dichloro-L-homophenylalanine involves its incorporation into peptides and proteins. The dichlorophenyl group can interact with hydrophobic regions of proteins, enhancing their stability and binding affinity. The Fmoc group protects the amino group during peptide synthesis, allowing for the selective coupling of amino acids .

Comparison with Similar Compounds

  • Fmoc-2,5-dichloro-L-phenylalanine
  • Fmoc-2,4-dichloro-L-homophenylalanine
  • Fmoc-3,5-dichloro-L-homophenylalanine

Uniqueness: Fmoc-2,5-dichloro-L-homophenylalanine is unique due to the specific positioning of the dichloro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, this compound may offer distinct advantages in terms of stability and biological activity .

Properties

IUPAC Name

(2S)-4-(2,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCBTSHHSQSHBI-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.